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Compound of Interest

Compound Name:
2-Chloro-3,4-

dimethoxybenzaldehyde

CAS No.: 5417-17-4

Cat. No.: B052801 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chloro-3,4-dimethoxybenzaldehyde. Designed for researchers, scientists, and

professionals in drug development, this document delves into the predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a robust framework

for the characterization of this important chemical intermediate. The methodologies and

interpretations presented herein are grounded in established spectroscopic principles and

comparative analysis with structurally related compounds.

Introduction
2-Chloro-3,4-dimethoxybenzaldehyde, with the molecular formula C₉H₉ClO₃ and a molecular

weight of 200.62 g/mol , is a substituted aromatic aldehyde.[1] Its structure, featuring a

chlorinated and doubly methoxylated benzene ring attached to a formyl group, makes it a

valuable precursor in the synthesis of various pharmaceutical and organic compounds.

Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for

elucidating its role in subsequent chemical transformations. This guide provides a detailed

prediction and interpretation of its key spectroscopic signatures.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-Chloro-3,4-
dimethoxybenzaldehyde, the following data are predicted based on established substituent
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effects on aromatic systems and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are based on the principle of substituent

chemical shifts (SCS) on a benzene ring.[2][3]

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two

aromatic protons, and the two methoxy groups. The chemical shifts are predicted relative to a

benzene signal at 7.3 ppm.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-3,4-dimethoxybenzaldehyde

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde-H 9.8 - 10.0 Singlet -

H-5 7.0 - 7.2 Doublet ~8-9

H-6 7.4 - 7.6 Doublet ~8-9

OCH₃ (C-4) 3.9 - 4.0 Singlet -

OCH₃ (C-3) 3.8 - 3.9 Singlet -

Justification of Predicted ¹H NMR Shifts:

Aldehyde Proton: The aldehyde proton is highly deshielded and typically appears as a singlet

in the 9-10 ppm region.[4]

Aromatic Protons: The two aromatic protons (H-5 and H-6) are ortho to each other, resulting

in a doublet for each signal with a typical ortho-coupling constant of 8-9 Hz. The electron-

withdrawing nature of the adjacent chlorine atom and the aldehyde group will deshield H-6

more significantly than H-5, which is influenced by the electron-donating methoxy group at

C-4.
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Methoxy Protons: The two methoxy groups will appear as sharp singlets. The methoxy group

at C-4 is expected to be slightly downfield compared to the one at C-3 due to the electronic

environment.

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The

predicted chemical shifts are based on the known shifts of benzaldehyde and the additive

effects of the chloro and methoxy substituents.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-3,4-dimethoxybenzaldehyde

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 188 - 192

C-1 130 - 133

C-2 125 - 128

C-3 148 - 151

C-4 155 - 158

C-5 110 - 113

C-6 127 - 130

OCH₃ (C-4) 56 - 57

OCH₃ (C-3) 55 - 56

Justification of Predicted ¹³C NMR Shifts:

Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found at a highly

deshielded position, typically between 190 and 195 ppm.[5]

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. The carbons bearing the electron-donating methoxy groups (C-3 and

C-4) will be significantly downfield. The carbon attached to the chlorine atom (C-2) will also

be downfield. The ipso-carbon (C-1) to the aldehyde group will be in the typical range for

substituted benzenes. The remaining aromatic carbons (C-5 and C-6) will have shifts
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determined by the combined electronic effects of the substituents. The out-of-plane methoxy

groups can lead to atypical downfield shifts for the methoxy carbons themselves (~62 ppm

instead of the more typical ~56 ppm).[6][7]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For 2-
Chloro-3,4-dimethoxybenzaldehyde, the key diagnostic peaks are expected in the carbonyl

and aromatic regions.

Table 3: Predicted Key IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (Aldehyde) 2820-2850 and 2720-2750 Medium, Sharp

C=O stretch (Aldehyde) 1685-1705 Strong, Sharp

C=C stretch (Aromatic) 1580-1600 and 1450-1500 Medium to Strong

C-O stretch (Aryl ether) 1250-1280 and 1020-1040 Strong

C-Cl stretch 700-800 Medium to Strong

Justification of Predicted IR Bands:

Aldehyde Group: Aromatic aldehydes typically show a strong C=O stretching vibration at a

lower frequency (1685-1705 cm⁻¹) compared to saturated aldehydes due to conjugation.[8]

[9][10] The characteristic C-H stretch of the aldehyde group appears as two weak to medium

bands around 2830 cm⁻¹ and 2720 cm⁻¹.[11][12]

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will give rise to

characteristic absorptions in the 1450-1600 cm⁻¹ region.

Methoxy Groups: The strong C-O stretching of the aryl ether linkages will be prominent in the

fingerprint region.

Chloro Group: The C-Cl stretch is expected in the lower frequency region of the spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z

200. Due to the presence of the chlorine atom, an M+2 peak at m/z 202 with an intensity of

approximately one-third of the M⁺ peak will be observed, which is characteristic of a

monochlorinated compound.[13]

Key Fragments:

Loss of H radical (M-1): A peak at m/z 199 corresponding to the loss of the aldehydic

hydrogen radical is expected.

Loss of CO (M-28): A peak at m/z 172 resulting from the loss of carbon monoxide from the

aldehyde group is a common fragmentation pathway for benzaldehydes.

Loss of CH₃ radical (M-15): Fragmentation of the methoxy groups can lead to a peak at

m/z 185.

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring

can lead to a fragment corresponding to the chloro-dimethoxybenzoyl cation.

Experimental Methodologies
To obtain the actual spectroscopic data for 2-Chloro-3,4-dimethoxybenzaldehyde, the

following standard experimental protocols should be followed.

Sample Preparation
A pure, solid sample of 2-Chloro-3,4-dimethoxybenzaldehyde should be used. The

compound appears as a beige-yellow to beige crystalline powder.[1]

NMR: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0
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ppm).[5]

IR (ATR): Place a small amount of the solid sample directly on the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.

MS (EI): Introduce a small amount of the sample into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC). Electron ionization (EI) at

70 eV is a standard method for generating fragments.[14]

Data Acquisition Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound.

Sample Preparation Data Acquisition Data Analysis

Pure Solid Sample
(2-Chloro-3,4-dimethoxybenzaldehyde)

Dissolve in
Deuterated Solvent

Place on
ATR Crystal

Introduce into
MS via Probe/GC

1H & 13C NMR
Spectrometer

FT-IR
Spectrometer

Mass
Spectrometer

NMR Spectra
(Chemical Shifts, Multiplicity)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z, Fragmentation)

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic characterization of an organic

compound.

Structural Confirmation Pathway
The following diagram outlines the logical pathway for confirming the structure of 2-Chloro-3,4-
dimethoxybenzaldehyde using the predicted spectroscopic data.
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NMR Analysis IR Analysis MS Analysis

Hypothesized Structure:
2-Chloro-3,4-dimethoxybenzaldehyde

¹H NMR

- Aldehyde proton (singlet, ~9.9 ppm)
- Two aromatic doublets
- Two methoxy singlets

Predict

¹³C NMR

- Carbonyl carbon (~190 ppm)
- Nine distinct carbon signals

Predict

IR

- Strong C=O stretch (~1695 cm⁻¹)
- Aldehyde C-H stretches
- C-O and C-Cl stretches

Predict

Mass Spec

- M⁺ at m/z 200
- M+2 at m/z 202 (3:1 ratio)
- Characteristic fragments

Predict

Structure Confirmed

Experimental
Data Matches

Predictions

Experimental
Data Matches

Predictions

Experimental
Data Matches

Predictions

Experimental
Data Matches

Predictions
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Caption: Logical flow for structural confirmation using predicted spectroscopic data.

Conclusion
This technical guide provides a detailed and scientifically grounded prediction of the ¹H NMR,

¹³C NMR, IR, and mass spectral data for 2-Chloro-3,4-dimethoxybenzaldehyde. By

leveraging established principles of spectroscopy and comparative data from analogous

structures, this document serves as a valuable resource for the identification and

characterization of this compound in a research and development setting. The provided

experimental protocols offer a clear path for obtaining and validating this critical data.
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